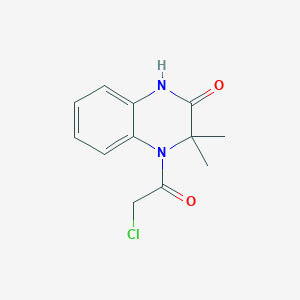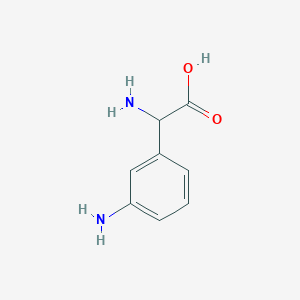
2-Amino-2-(3-aminophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3-aminophenyl)acetic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of phenylacetic acid, characterized by the presence of two amino groups attached to the phenyl and acetic acid moieties
作用機序
Target of Action
It’s known that this compound is a useful synthetic intermediate .
Biochemical Pathways
It’s known that this compound is a fungal metabolite produced by Colletotrichum gloeosporioides .
Result of Action
Some designed compounds containing similar structures have shown inhibitory activity against bcr-abl and hdac1 .
生化学分析
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 123-127 °C and is light sensitive .
Dosage Effects in Animal Models
The effects of varying dosages of 2-Amino-2-(3-aminophenyl)acetic acid in animal models have not been extensively studied. It is known that the compound has a hazard classification of Acute Tox. 4 Oral - Eye Irrit. 2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-aminophenyl)acetic acid typically involves the reduction of nitro derivatives or the use of amino-protecting groups followed by deprotection. One common method includes the reduction of 3-nitrophenylacetic acid using hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions to avoid over-reduction and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation reactors with continuous monitoring of reaction parameters such as temperature, pressure, and hydrogen flow rate. The use of advanced purification techniques, including crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions: 2-Amino-2-(3-aminophenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents or alkylating agents are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenylacetic acid derivatives.
科学的研究の応用
2-Amino-2-(3-aminophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
類似化合物との比較
- 2-Aminophenylacetic acid
- 4-Aminophenylacetic acid
- 2-Amino-2-phenylacetic acid
Comparison: 2-Amino-2-(3-aminophenyl)acetic acid is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Aminophenylacetic acid has only one amino group, limiting its potential interactions and applications. The additional amino group in this compound enhances its ability to participate in a broader range of chemical reactions and biological processes .
特性
IUPAC Name |
2-amino-2-(3-aminophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGZNHXYVJOCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
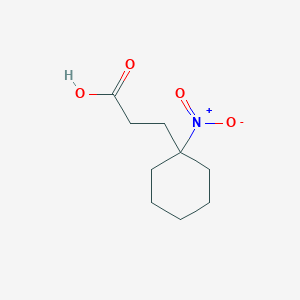
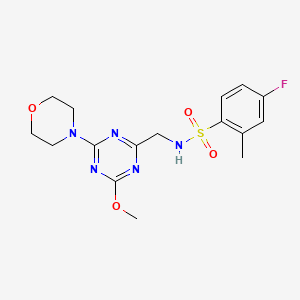
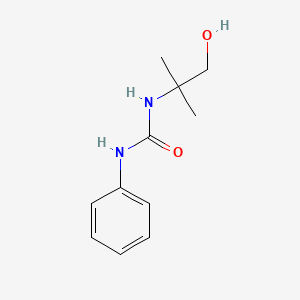

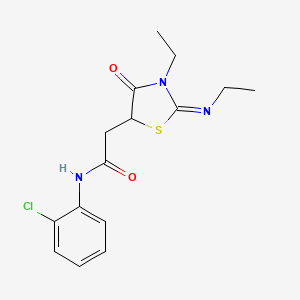

![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B3001354.png)


![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3001362.png)
![3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3001363.png)
![2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3001365.png)

